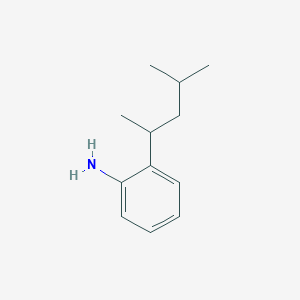

2-(1,3-Dimethylbutyl)benzenamine

Description

The exact mass of the compound 2-(4-Methylpentan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpentan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZZJKBLKQOBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019696 | |

| Record name | 2-(1,3-Dimethylbutyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203448-76-4 | |

| Record name | 2-(1,3-Dimethylbutyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203448-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Dimethylbutyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpentan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,3-Dimethylbutyl)benzenamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-(1,3-Dimethylbutyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known by its synonyms 2-(1,3-Dimethylbutyl)aniline and 2-(4-methylpentan-2-yl)aniline, is an organic compound with the molecular formula C12H19N.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methylpentan-2-yl)aniline | [1] |

| Synonyms | 2-(1,3-Dimethylbutyl)aniline, this compound | [1] |

| CAS Number | 203448-76-4 | [1] |

| Molecular Formula | C12H19N | [1] |

| Molecular Weight | 177.28 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is through the reductive amination of aniline with 4-methylpentan-2-one. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted from established methods for the reductive amination of ketones with anilines.[2][3][4]

Materials:

-

Aniline

-

4-Methylpentan-2-one

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation with H2/Pd-C)[3]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

-

Acetic acid (optional, as a catalyst for imine formation)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

-

Chromatography supplies for purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add aniline (1.0 equivalent) and 4-methylpentan-2-one (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DCM).

-

Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction:

-

Using Sodium Triacetoxyborohydride (STAB): Slowly add STAB (1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.

-

Using Catalytic Hydrogenation: Alternatively, the imine can be reduced by transferring the reaction mixture to a hydrogenation vessel with a catalytic amount of Palladium on carbon (Pd/C) and subjecting it to a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (in the range of 6.5-7.5 ppm), an N-H proton (broad singlet), and aliphatic protons of the dimethylbutyl group (in the range of 0.8-3.0 ppm). |

| ¹³C NMR | Signals for aromatic carbons (in the range of 110-150 ppm) and aliphatic carbons of the dimethylbutyl group. |

| IR Spectroscopy | Characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the benzene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.28 m/z). |

Biological Activity and Signaling Pathways

There is currently a significant lack of information regarding the biological activity and associated signaling pathways of this compound in the scientific literature. It is crucial to distinguish this compound from 1,3-dimethylbutylamine (DMBA), a stimulant that has been found in some dietary supplements. This compound is a structurally distinct aromatic amine, and its pharmacological and toxicological profiles are unknown. Any research into the biological effects of this compound would require de novo investigation.

Safety and Handling

Detailed safety and handling information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-(1,3-Dimethylbutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2-(1,3-Dimethylbutyl)aniline. The information presented is intended to support research, development, and safety protocols involving this compound. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates general principles and expected properties based on its classification as a substituted aromatic amine.

Core Physical and Chemical Properties

While specific experimentally determined physical properties for 2-(1,3-Dimethylbutyl)aniline are not widely published, the following table summarizes its fundamental chemical identity. General properties expected for an aromatic amine of this molecular weight are also provided for context.

| Property | Value | Source/Comment |

| Chemical Name | 2-(1,3-Dimethylbutyl)aniline | IUPAC |

| Synonyms | 2-(1,3-Dimethylbutyl)benzenamine, 2-(4-methylpentan-2-yl)aniline | [1] |

| CAS Number | 203448-76-4 | [1] |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.28 g/mol | [1] |

| Appearance | Expected to be a liquid at room temperature | General property of similar anilines |

| Boiling Point | Not available. Expected to be a high-boiling liquid. | Aromatic amines are generally high-boiling[2]. For comparison, the isomer N-(1,3-dimethylbutyl)aniline has a boiling point of 264.3°C at 760 mmHg[3]. |

| Melting Point | Not available. Expected to be a low-melting solid or liquid. | Aromatic amines are generally low-melting solids or liquids[2]. |

| Density | Not available. | For comparison, the isomer N-(1,3-dimethylbutyl)aniline has a density of 0.922 g/cm³[3]. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The solubility of amines in water decreases as the number of carbon atoms increases. Aromatic amines are generally soluble in organic solvents[4][5]. |

| Flash Point | Not available. | For comparison, the isomer N-(1,3-dimethylbutyl)aniline has a flash point of 111.7°C[3]. |

Safety and Handling

A Safety Data Sheet (SDS) for 2-(1,3-Dimethylbutyl)aniline indicates that it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of 2-(1,3-Dimethylbutyl)aniline are not available in the public domain. However, standard methodologies for characterizing aromatic amines can be applied.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid boils and the vapor condenses is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Determination of Melting Point

If the substance is a solid at room temperature, its melting point can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Density

The density can be determined using a pycnometer or a density meter. The mass of a known volume of the substance is measured at a specific temperature.

Determination of Solubility

The solubility in various solvents (e.g., water, ethanol, acetone) can be determined by adding a known amount of the solute to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.

Synthesis Workflow

A patented method describes the preparation of 2-(1,3-Dimethylbutyl)aniline. The following diagram illustrates the general workflow of this synthesis.

Caption: Synthesis workflow for 2-(1,3-Dimethylbutyl)aniline.

This guide provides a summary of the currently available information on the physical characteristics of 2-(1,3-Dimethylbutyl)aniline. Researchers are encouraged to perform their own analytical characterization for any new batches of this compound to ensure the accuracy of their work.

References

- 1. 2-(1,3-Dimethylbutyl)aniline | LGC Standards [lgcstandards.com]

- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 3. N-(1,3-dimethylbutyl)aniline | 15919-49-0 [chemnet.com]

- 4. Amines: Chemical and Physical Properties [unacademy.com]

- 5. Physical Properties of Amines Explained with Examples [vedantu.com]

Spectroscopic Profile of 2-(1,3-Dimethylbutyl)benzenamine: A Predictive and Methodological Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed predictive overview of the spectroscopic properties of 2-(1,3-Dimethylbutyl)benzenamine (also known as 2-(1,3-Dimethylbutyl)aniline). The document outlines expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presented in a structured format for clarity. Furthermore, it provides detailed experimental protocols for acquiring this data and includes a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Ar-H (4 protons) | 6.6 - 7.2 | Multiplet | 4H |

| CH (benzylic) | 2.8 - 3.3 | Sextet | 1H |

| CH₂ | 1.4 - 1.7 | Multiplet | 2H |

| CH (isobutyl) | 1.6 - 1.9 | Multiplet | 1H |

| CH₃ (benzylic) | 1.2 - 1.4 | Doublet | 3H |

| CH₃ (isobutyl, 2) | 0.8 - 1.0 | Doublet | 6H |

Note: The chemical shift of the -NH₂ protons can be highly variable depending on solvent, concentration, and temperature.[1]

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (C1) | 144 - 148 |

| C-Alkyl (C2) | 128 - 132 |

| Ar-C (4 carbons) | 115 - 130 |

| CH (benzylic) | 35 - 40 |

| CH₂ | 48 - 52 |

| CH (isobutyl) | 24 - 28 |

| CH₃ (benzylic) | 20 - 24 |

| CH₃ (isobutyl, 2) | 22 - 25 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H | 3300 - 3500 | Asymmetric and symmetric stretching (two bands for primary amine)[2][3][4] |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| N-H | 1580 - 1650 | Bending (scissoring)[3][5] |

| C=C (aromatic) | 1450 - 1600 | Ring stretching |

| C-N (aromatic) | 1250 - 1335 | Stretching[2][3] |

| C-H (aromatic) | 690 - 900 | Out-of-plane bending (substitution pattern dependent) |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z Value | Proposed Fragment | Comments |

| 177 | [M]⁺ | Molecular ion peak. |

| 162 | [M - CH₃]⁺ | Loss of a methyl group. |

| 134 | [M - C₃H₇]⁺ | Loss of an isopropyl group via benzylic cleavage. This is expected to be a major fragment.[6][7] |

| 120 | [M - C₄H₉]⁺ | Loss of a butyl fragment. |

| 93 | [C₆H₇N]⁺ | Aniline fragment. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[8]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9][10]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal surface, ensuring full coverage of the crystal.[9][11]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance by ratioing the sample spectrum against the background spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and then introduced into the MS source. For direct infusion, a small amount of the volatilized sample is introduced directly into the ion source.[12]

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[13][14][15]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and the data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. wikieducator.org [wikieducator.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Mass chart Fragmentation | PDF [slideshare.net]

- 7. jove.com [jove.com]

- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. mt.com [mt.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: 2-(1,3-Dimethylbutyl)aniline (CAS 203448-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dimethylbutyl)aniline, with CAS number 203448-76-4, is a substituted aniline derivative. While its direct applications in drug development are not extensively documented in publicly available literature, its classification as a potential fungicide and a metabolite suggests its primary relevance in the agricultural and environmental sciences.[1] Substituted anilines are a versatile class of compounds with a history of use in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the available technical data for 2-(1,3-Dimethylbutyl)aniline, including its physicochemical properties, synthesis, safety information, and potential applications.

Physicochemical Properties

Quantitative data for 2-(1,3-Dimethylbutyl)aniline is summarized in the table below. The information is compiled from various commercial and safety data sheets.

| Property | Value | Reference |

| CAS Number | 203448-76-4 | [1] |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| Appearance | Liquid | Synthonix |

| Purity | ≥95% | Aladdin |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Synthesis

A patented method for the synthesis of 2-(1,3-Dimethylbutyl)aniline involves the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst.[3]

Experimental Protocol: Synthesis of 2-(1,3-Dimethylbutyl)aniline[3]

Materials:

-

Aniline

-

4-Methyl-1-pentene

-

Ethylaluminum sesquichloride (or other aluminum alkyl catalyst)

-

Aqueous sodium hydroxide solution (25 wt%)

-

Parr reactor or similar autoclave

Procedure:

-

Charge the reactor with aniline.

-

Slowly add the aluminum alkyl catalyst (e.g., ethylaluminum sesquichloride) to the aniline with stirring over a period of 15-30 minutes.

-

Heat the resulting mixture to 150°C and hold for 30 minutes.

-

Cool the reactor to approximately 30°C and vent any pressure.

-

Charge the reactor with 4-methyl-1-pentene.

-

Heat the contents to 300°C and maintain this temperature for 10 hours. The pressure inside the reactor will initially increase and then decrease as the reaction proceeds.

-

Cool the reactor to ambient temperature.

-

Quench the reaction mixture by stirring with a 25 wt% aqueous sodium hydroxide solution.

-

Allow the layers to separate and remove the aqueous phase.

-

The organic phase contains the crude product, 2-(1,3-Dimethylbutyl)aniline.

-

The crude product can be purified by fractional distillation under reduced pressure.

Reaction Yields from Patent Examples: [3]

| Aniline Conversion | 2-(1,3-Dimethylbutyl)aniline Yield (based on aniline charged) | 2-(1,3-Dimethylbutyl)aniline Yield (based on aniline reacted) |

| 59.1% | 38.3% | 64.8% |

| 60.5% | 29.5% | 48.8% |

Synthesis Workflow

Potential Applications

Fungicide in Agriculture

General Mechanism of Action for Fungicides:

Fungicides operate through various modes of action to control fungal growth. These can include:

-

Inhibition of Respiration: Targeting cellular respiration pathways in fungi.

-

Disruption of Cell Membrane Integrity: Interfering with the synthesis or function of fungal cell membranes.

-

Inhibition of Protein Synthesis: Blocking the production of essential proteins.

-

Inhibition of Cell Division: Disrupting the processes of mitosis and cell division.

Further research would be required to determine the specific mechanism of action of 2-(1,3-Dimethylbutyl)aniline.

Intermediate in Chemical Synthesis

As a substituted aniline, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The amino group can undergo a variety of chemical transformations, making it a useful building block in organic synthesis.

Safety Information

Safety data for 2-(1,3-Dimethylbutyl)aniline is summarized from multiple safety data sheets (SDS). It is important to handle this chemical with appropriate precautions in a laboratory or industrial setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Logical Relationship of Safety Precautions

References

An In-depth Technical Guide to 2-(1,3-Dimethylbutyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1,3-Dimethylbutyl)benzenamine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. Detailed experimental protocols for its synthesis and purification are adapted from existing literature. This document aims to serve as a valuable resource for researchers and professionals working with aniline derivatives in chemical synthesis and drug development.

Molecular Structure and Chemical Properties

This compound, also known as 2-(4-methylpentan-2-yl)aniline, is an aromatic amine with a substituted butyl group at the ortho position of the benzene ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 203448-76-4 | [1][2] |

| Molecular Formula | C12H19N | [1][2] |

| Molecular Weight | 177.28 g/mol | [1][2] |

| Boiling Point | 256-258 °C at 101.33 kPa (Predicted) | [3] |

| Density | 0.928 g/cm³ at 20 °C (Predicted) | [3] |

| SMILES | CC(C)CC(C)c1ccccc1N | [1][2] |

| InChI | InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3 | [1][2] |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 6.70 | m | 4H | Aromatic protons |

| ~ 3.60 | br s | 2H | -NH₂ protons |

| ~ 2.80 | m | 1H | -CH(CH₃)-Ar |

| ~ 1.60 | m | 2H | -CH₂- |

| ~ 1.50 | m | 1H | -CH(CH₃)₂ |

| ~ 1.25 | d | 3H | -CH(CH₃)-Ar |

| ~ 0.90 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 145.0 | C-NH₂ (Aromatic) |

| ~ 128.0 - 115.0 | Aromatic CH |

| ~ 125.0 | C-CH (Aromatic) |

| ~ 45.0 | -CH₂- |

| ~ 35.0 | -CH(CH₃)-Ar |

| ~ 25.0 | -CH(CH₃)₂ |

| ~ 22.0 | -CH(CH₃)₂ |

| ~ 20.0 | -CH(CH₃)-Ar |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Doublet | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1300 - 1250 | Medium | Aromatic C-N stretch |

| 750 | Strong | Ortho-disubstituted benzene C-H bend |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 120 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 106 | [M - C₅H₁₁]⁺ (Loss of dimethylpropyl group) |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

Experimental Protocols

The following protocols are adapted from the patent literature for the synthesis and purification of this compound on a laboratory scale.

Synthesis of this compound

This procedure is based on the alkylation of aniline with 4-methyl-1-pentene using an aluminum alkyl catalyst.

Materials:

-

Aniline

-

4-Methyl-1-pentene

-

Ethylaluminum sesquichloride (EASC)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Anhydrous solvent (e.g., toluene)

-

Nitrogen gas

Equipment:

-

High-pressure reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, thermocouple, and pressure gauge

-

Syringe or addition funnel for liquid transfer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

-

Charging Reactants: Charge the reactor with aniline and the anhydrous solvent.

-

Inert Atmosphere: Purge the reactor with nitrogen gas three times to establish an inert atmosphere.

-

Catalyst Addition: With stirring, slowly add the ethylaluminum sesquichloride to the aniline solution at room temperature.

-

Alkene Addition: Add 4-methyl-1-pentene to the reaction mixture.

-

Reaction: Seal the reactor and heat the mixture to 250-270 °C with vigorous stirring. Monitor the pressure, which will initially rise and then gradually decrease as the reaction proceeds. Maintain the reaction at this temperature for 12-18 hours.

-

Cooling and Quenching: After the reaction is complete, cool the reactor to room temperature. Carefully vent any remaining pressure.

-

Work-up: Slowly and carefully add the aqueous sodium hydroxide solution to the reaction mixture to quench the catalyst. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Vacuum Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and thermometer

-

Receiving flasks

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum application.

-

Charging the Crude Product: Place the crude this compound into the distillation flask.

-

Distillation: Begin heating the distillation flask gently under reduced pressure.

-

Fraction Collection: Collect the fractions that distill over a narrow temperature range at a constant pressure. The pure this compound is expected to distill at a lower temperature under vacuum compared to its atmospheric boiling point.

-

Analysis: Analyze the collected fractions (e.g., by GC-MS or TLC) to determine their purity. Combine the pure fractions.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant information available in the public domain regarding the specific biological activities or signaling pathways of this compound. It is primarily documented as a chemical intermediate. Further research would be required to elucidate any potential pharmacological or toxicological properties.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from aniline and 4-methyl-1-pentene.

Caption: Synthetic route to this compound.

Experimental Workflow: Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for synthesis and purification.

Disclaimer

The information provided in this document, particularly the spectroscopic data, is based on predictions and established chemical principles due to the absence of comprehensive experimental data in publicly accessible literature. Researchers should verify this information through their own experimental work. The experimental protocols are adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.

References

Isomers of 2-(1,3-Dimethylbutyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 2-(1,3-dimethylbutyl)aniline, a substituted aniline with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific data on its isomers, this document outlines the theoretical isomeric landscape, including constitutional isomers and stereoisomers. It further details generalized, robust experimental protocols for the synthesis, separation, and characterization of these isomers, drawing upon established methodologies for analogous aniline derivatives. Furthermore, this guide explores potential biological activities and signaling pathways based on the known pharmacology of structurally related compounds, offering a forward-looking perspective for future research and drug development endeavors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to 2-(1,3-Dimethylbutyl)aniline and its Isomeric Complexity

2-(1,3-Dimethylbutyl)aniline, also known as 2-(4-methylpentan-2-yl)aniline, is an aromatic amine with the chemical formula C₁₂H₁₉N.[1] Its structure, featuring a chiral dimethylbutyl group attached to an aniline ring, gives rise to a variety of isomers that can possess distinct chemical, physical, and biological properties. Understanding the specific characteristics of each isomer is crucial for applications in drug discovery, where stereochemistry often dictates pharmacological activity and toxicological profiles.

The isomeric landscape of 2-(1,3-dimethylbutyl)aniline can be categorized into two main classes:

-

Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. For 2-(1,3-dimethylbutyl)aniline, this would involve variations in the branching of the butyl group or different substitution patterns on the aniline ring.

-

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the presence of a chiral center at the 2-position of the pentyl chain, 2-(1,3-dimethylbutyl)aniline exists as a pair of enantiomers:

-

(R)-2-(1,3-dimethylbutyl)aniline

-

(S)-2-(1,3-dimethylbutyl)aniline

-

The separation and individual characterization of these enantiomers are of significant interest, as they may exhibit different interactions with chiral biological targets such as enzymes and receptors.

Synthesis and Separation of Isomers

While specific synthetic routes for each isomer of 2-(1,3-dimethylbutyl)aniline are not extensively documented in publicly available literature, general methods for the synthesis of alkyl-substituted anilines can be adapted.

General Synthesis of 2-(1,3-Dimethylbutyl)aniline

A common method for the preparation of 2-(1,3-dimethylbutyl)aniline involves the alkylation of aniline. One patented method describes the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst.[2][3]

Experimental Protocol: Synthesis of 2-(1,3-Dimethylbutyl)aniline

-

Materials: Aniline, 4-methyl-1-pentene, diethylaluminum chloride (or another suitable aluminum alkyl catalyst), sodium hydroxide solution, organic solvent (e.g., toluene), anhydrous sodium sulfate.

-

Procedure:

-

In a high-pressure reactor, combine aniline and the aluminum alkyl catalyst in an appropriate organic solvent.

-

Introduce 4-methyl-1-pentene to the reactor.

-

Heat the mixture to a specified temperature (e.g., 250-300°C) and maintain pressure for several hours.

-

Cool the reactor and quench the reaction by the slow addition of a sodium hydroxide solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 2-(1,3-dimethylbutyl)aniline.[2]

-

Separation of Enantiomers

The separation of the (R) and (S) enantiomers of 2-(1,3-dimethylbutyl)aniline is critical for evaluating their individual biological activities. Chiral chromatography is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Enantiomers

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP) column and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often effective for separating enantiomers of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation.

-

Procedure:

-

Dissolve the racemic 2-(1,3-dimethylbutyl)aniline in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase at a constant flow rate.

-

Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to each enantiomer.

-

Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

-

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the isomers is essential for confirming their identity and purity. The following table summarizes the expected analytical data for 2-(1,3-dimethylbutyl)aniline.

| Property | Data | Technique |

| Molecular Formula | C₁₂H₁₉N | --- |

| Molecular Weight | 177.29 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | Not specified; expected to be >200°C at atmospheric pressure | --- |

| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical data: δ 7.0-7.2 (m, 4H, Ar-H), 3.6 (br s, 2H, NH₂), 2.8 (m, 1H, CH), 1.6-1.8 (m, 2H, CH₂), 1.2-1.4 (m, 1H, CH), 1.25 (d, 3H, CH₃), 0.9 (d, 6H, 2xCH₃) ppm | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | Hypothetical data: δ 145 (Ar-C), 127-130 (Ar-CH), 115-120 (Ar-CH), 50 (CH), 45 (CH₂), 25 (CH), 22 (CH₃), 20 (CH₃) ppm | NMR Spectroscopy |

| Mass Spectrum (EI) | Hypothetical data: m/z 177 (M⁺), 162, 120, 106, 91 | Mass Spectrometry |

| Specific Rotation [α]D | Enantiomer-specific (e.g., +x° for (R) and -x° for (S)) | Polarimetry |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for the isomers of 2-(1,3-dimethylbutyl)aniline, the broader class of aniline derivatives is known to exhibit a wide range of pharmacological effects. The lipophilic nature of the dimethylbutyl group suggests potential interactions with biological membranes and hydrophobic binding pockets of proteins.

Postulated Biological Targets

Based on the activities of structurally related molecules, potential biological targets for the isomers of 2-(1,3-dimethylbutyl)aniline could include:

-

Ion Channels: Substituted anilines have been shown to modulate the activity of various ion channels, including sodium, potassium, and calcium channels.

-

G-Protein Coupled Receptors (GPCRs): The structural similarity to some known GPCR ligands suggests that these isomers could act as agonists or antagonists at certain receptor subtypes.

-

Enzymes: Aniline derivatives can act as inhibitors of various enzymes, such as monoamine oxidase (MAO) or cyclooxygenase (COX).

Hypothetical Signaling Pathway Involvement

Should an isomer of 2-(1,3-dimethylbutyl)aniline interact with a GPCR, it could modulate downstream signaling pathways. For example, interaction with a Gαi-coupled receptor could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

Caption: Hypothetical Gαi-coupled signaling pathway.

Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activities of the individual isomers. The following workflow outlines the key experimental stages.

Caption: Workflow for isomer biological evaluation.

Conclusion and Future Directions

The isomers of 2-(1,3-dimethylbutyl)aniline represent a promising yet underexplored area of chemical and pharmaceutical research. This technical guide has provided a foundational framework for their synthesis, separation, and characterization, along with a prospective look at their potential biological activities. Future research should focus on the practical execution of the outlined experimental protocols to isolate and characterize the individual isomers. Subsequent comprehensive biological screening is necessary to identify any pharmacological or toxicological properties. Elucidating the structure-activity relationships among these isomers will be crucial for any future drug development efforts. The methodologies and workflows presented herein provide a clear roadmap for unlocking the potential of these intriguing molecules.

References

- 1. 2-(1,3-Dimethylbutyl)aniline | LGC Standards [lgcstandards.com]

- 2. WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]

- 3. EP2181088A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]

In-depth Technical Guide: Biological Activity of 2-(1,3-Dimethylbutyl)benzenamine Derivatives

A comprehensive review of the available scientific literature reveals a significant gap in the characterization of the biological activity of 2-(1,3-Dimethylbutyl)benzenamine and its direct derivatives. While the broader class of benzenamine (aniline) derivatives has been extensively explored for various pharmacological applications, specific data on compounds bearing the 2-(1,3-Dimethylbutyl) substituent is largely absent from published research.

This guide summarizes the available information on related compounds to provide a contextual understanding and outlines the methodologies that would be employed to investigate the biological activity of this specific chemical series.

Context from Related Phenylenediamine Structures

A closely related compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), has been the subject of extensive research. However, it is crucial to note that 6PPD is a p-phenylenediamine derivative, and its biological effects are primarily characterized in the context of industrial applications and environmental toxicology, rather than therapeutic pharmacology.

Key Findings on N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD):

-

Primary Application: 6PPD is widely used as an antioxidant and antiozonant in the rubber industry to prevent degradation of tires.[1]

-

Toxicity: A significant body of research focuses on the environmental fate and toxicity of 6PPD and its transformation product, 6PPD-quinone. 6PPD-quinone has been identified as a potent toxicant to aquatic organisms, particularly fish species like coho salmon.[2][3]

-

Mechanism of Toxicity: The toxicity of 6PPD-quinone is linked to its ability to induce oxidative stress and apoptosis.[4] In zebrafish larvae, exposure to 6PPD has been shown to cause cardiotoxicity by affecting calcium signaling pathways and cardiac muscle contraction.[4]

It is important to reiterate that these findings on 6PPD, a para-phenylenediamine, may not be directly translatable to the biological activities of this compound, a primary aniline. The substitution pattern and the nature of the second amino group in 6PPD significantly influence its chemical properties and biological interactions.

General Biological Activities of Benzenamine (Aniline) Derivatives

While specific data on this compound is unavailable, the broader class of aniline derivatives has been investigated for a wide range of biological activities. These studies provide a framework for potential areas of investigation for the target compound class.

-

Anticancer Activity: Certain 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[5]

-

Cardiovascular Effects: Some aniline derivatives have been synthesized and evaluated for their potential in treating heart failure.[6][7]

-

Antimicrobial Activity: Various aniline derivatives have been synthesized and tested for their antibacterial and antifungal properties.

-

Enzyme Inhibition: Substituted benzenesulfonamides, which can be derived from anilines, have been evaluated as inhibitors of enzymes like membrane-bound phospholipase A2.[8]

-

Neurodegenerative Diseases: Derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, which incorporate an aniline-like moiety, have been investigated as multi-target agents for Alzheimer's disease, showing inhibition of cholinesterases and β-secretase.[9]

Hypothetical Experimental Workflow for Investigating Biological Activity

Should research into the biological activity of this compound derivatives be undertaken, a standard drug discovery and development workflow would be implemented. The following diagram illustrates a typical experimental cascade.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents, starting from chemical synthesis and progressing through screening, optimization, and preclinical evaluation.

Representative Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential in characterizing the biological activity of novel this compound derivatives. These are based on standard methodologies reported for other aniline derivatives.

General Procedure for Synthesis of N-Substituted this compound Derivatives

This protocol describes a representative synthesis of an amide derivative, a common structural motif in biologically active molecules.

-

Starting Material Preparation: this compound would be synthesized or procured.[1]

-

Acylation Reaction: To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a base (e.g., triethylamine, pyridine, 1.2 eq) is added. The reaction mixture is cooled to 0 °C.

-

Addition of Acylating Agent: The desired acyl chloride or anhydride (1.1 eq) is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1 M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-2-(1,3-Dimethylbutyl)benzenamine derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Microplate Preparation: A 96-well microtiter plate is used. Serial two-fold dilutions of the test compounds are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and broth, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Inhibition)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific enzyme, such as a protein kinase.

-

Reagents and Buffers: All reagents, including the purified enzyme, substrate (e.g., a specific peptide), and ATP, are prepared in a suitable kinase assay buffer.

-

Compound Dilution: The test this compound derivatives are serially diluted in the assay buffer to create a range of concentrations.

-

Assay Procedure:

-

The enzyme is pre-incubated with the test compound or vehicle control (e.g., DMSO) in the wells of a microplate for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection of Activity: The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

-

-

Data Analysis: The enzyme activity is plotted against the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated using a non-linear regression analysis.

Potential Signaling Pathways for Investigation

Based on the activities of other aniline derivatives, several signaling pathways could be relevant for investigation. The following diagram illustrates a hypothetical interaction of a this compound derivative with a generic receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common downstream cascade of receptor tyrosine kinases, and a potential point of inhibition for a novel therapeutic agent.

Conclusion

References

- 1. 2-(1,3-Dimethylbutyl)aniline | LGC Standards [lgcstandards.com]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Characterization of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)-induced cardiotoxicity in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-(1,3-Dimethylbutyl)aniline: A Technical Guide for Medicinal Chemistry

Introduction

2-(1,3-Dimethylbutyl)aniline, a substituted aniline with the CAS number 203448-76-4, presents an interesting scaffold for medicinal chemistry due to its lipophilic side chain which can influence pharmacokinetic properties. While specific applications of this building block in drug discovery are not extensively documented in publicly available literature, its structural features suggest potential for incorporation into various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Dimethylbutyl)aniline and explores its potential applications in medicinal chemistry based on the well-established roles of substituted anilines in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1,3-Dimethylbutyl)aniline is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.28 g/mol | [1] |

| CAS Number | 203448-76-4 | [1] |

Synthesis of 2-(1,3-Dimethylbutyl)aniline

The primary route for the synthesis of 2-(1,3-Dimethylbutyl)aniline involves the alkylation of aniline with 4-methyl-1-pentene using an aluminum alkyl catalyst.[2][3] This direct approach offers an efficient method for its production.

Experimental Protocol: Synthesis via Alkylation of Aniline

Materials:

-

Aniline

-

4-Methyl-1-pentene

-

Ethylaluminum sesquichloride (or other suitable aluminum alkyl catalyst)

-

Aqueous sodium hydroxide solution

-

Parr reactor or similar high-pressure reactor

Procedure:

-

Charge the Parr reactor with aniline and the aluminum alkyl catalyst.

-

Heat the mixture to a specified temperature (e.g., 150 °C) for a designated period (e.g., 30 minutes).

-

Vent the reactor and charge with 4-methyl-1-pentene.

-

Heat the contents to a higher temperature (e.g., 260-300 °C) and maintain for several hours (e.g., 10-17 hours).

-

Cool the reaction mixture to ambient temperature.

-

Quench the reaction by carefully adding an aqueous sodium hydroxide solution.

-

Separate the organic phase from the aqueous phase.

-

The crude product in the organic phase can be further purified by distillation.

Synthesis Workflow

Synthesis workflow for 2-(1,3-Dimethylbutyl)aniline.

Synthesis Data

The following table summarizes the quantitative data from various reported synthesis examples.

| Catalyst | Aniline:Alkene:Catalyst Molar Ratio | Temperature (°C) | Time (h) | Aniline Conversion (%) | Yield based on Aniline Charged (%) | Yield based on Aniline Reacted (%) | Reference |

| Ethylaluminum sesquichloride | 1 : 1.004 : 0.07 | 260-262 | 17 | 55.6 | 37.6 | 67.6 | [2] |

| Ethylaluminum sesquichloride | 1 : 1.004 : 0.07 | 260-262 | 17 | 59.1 | 38.3 | 64.8 | [2] |

| Diethylaluminum chloride | 1 : 1.1 : 0.1 | 300 | 10 | 60.5 | 29.5 | 48.8 | [2] |

Potential Applications in Medicinal Chemistry

While specific examples of drugs containing the 2-(1,3-dimethylbutyl)aniline moiety are scarce in the literature, the broader class of substituted anilines is of significant importance in medicinal chemistry. The aniline core is a key structural component in a wide array of therapeutic agents, particularly in oncology.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline moiety that plays a crucial role in binding to the ATP-binding pocket of the target kinase. The amino group often forms a critical hydrogen bond with the hinge region of the kinase, while the substituted phenyl ring can be tailored to occupy adjacent hydrophobic pockets, thereby influencing potency and selectivity. The 2-(1,3-dimethylbutyl) group, with its significant lipophilicity and branched nature, could potentially be exploited to achieve strong hydrophobic interactions within the kinase active site.

General Signaling Pathway for Aniline-Based Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that is often targeted by aniline-based kinase inhibitors, such as those targeting receptor tyrosine kinases (RTKs) like EGFR or VEGFR.

General mechanism of aniline-based kinase inhibitors.

Metabolism and Toxicity Considerations

A critical aspect of using aniline derivatives in drug design is their potential for metabolic activation to reactive species, which can lead to toxicity. The aniline nitrogen can undergo oxidation, and the aromatic ring can be hydroxylated. These metabolic pathways can sometimes generate reactive intermediates that bind to cellular macromolecules.

A related compound, N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), used as an antioxidant in rubber, is known to form a toxic quinone metabolite. This highlights the importance of carefully evaluating the metabolic profile of any new drug candidate containing a substituted aniline moiety.

Conceptual Metabolic Activation of Anilines

References

- 1. 2-(1,3-Dimethylbutyl)aniline | LGC Standards [lgcstandards.com]

- 2. WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]

- 3. EP2181088A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]

Probing the Steric Shield: A Technical Guide to the Reactivity of the Amine Group in 2-(1,3-Dimethylbutyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-Dimethylbutyl)benzenamine, an aniline derivative featuring a bulky alkyl substituent in the ortho position, presents a unique case study in steric hindrance affecting amine group reactivity. This technical guide provides an in-depth analysis of the anticipated reactivity of its primary amine functionality. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates from established principles of sterically hindered anilines and related compounds. The content herein focuses on key reactions such as N-acylation, N-alkylation, diazotization, and catalytic coupling, offering predicted outcomes and detailed, generalized experimental protocols. Quantitative data from analogous systems are presented to offer a comparative framework for reactivity.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The nucleophilicity of the amine group is central to its chemical transformations. However, the introduction of substituents onto the aromatic ring, particularly at the ortho positions, can dramatically modulate this reactivity through both electronic and steric effects. In the case of this compound, the bulky 1,3-dimethylbutyl group creates significant steric shielding around the amine functionality. This guide explores the implications of this steric hindrance on the accessibility and reactivity of the nitrogen lone pair, providing a predictive framework for its behavior in common organic transformations.

The Impact of Steric Hindrance on Amine Reactivity

The primary determinant of the reactivity of this compound's amine group is the steric bulk of the ortho-alkyl substituent. This steric hindrance is expected to significantly decrease the rates of reactions that involve nucleophilic attack by the amine. The bulky substituent physically obstructs the approach of electrophiles to the nitrogen atom.

Comparative Analysis of Acylation Reaction Kinetics

| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |

| Aniline | H | 1 | Unhindered aniline serves as the baseline for comparison.[1] |

| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[1] |

| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[1] |

Based on this data, it can be inferred that the 1,3-dimethylbutyl group, being significantly larger than a methyl group, will result in a reaction rate for N-acylation that is substantially lower than that of 2-methylaniline.

Key Reactions of the Amine Group

N-Acylation

N-acylation of this compound to form the corresponding amide is expected to be challenging under standard conditions. Elevated temperatures, longer reaction times, and the use of more reactive acylating agents (e.g., acyl chlorides or anhydrides) in the presence of a non-nucleophilic base would likely be necessary to achieve reasonable yields.

N-Alkylation

Direct N-alkylation of this compound with alkyl halides is also expected to be slow due to steric hindrance. More effective methods may involve reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. Alternatively, transition-metal-catalyzed N-alkylation with alcohols, which proceeds via a "borrowing hydrogen" mechanism, could be a viable strategy.[2]

Diazotization

The reaction of primary aromatic amines with nitrous acid to form diazonium salts is a cornerstone of synthetic chemistry.[3][4] However, for sterically hindered anilines, particularly 2,6-disubstituted ones, the diazotization reaction can follow a different course. Instead of forming stable diazonium salts that can be used in subsequent reactions like Sandmeyer or Schiemann reactions, these hindered anilines may undergo alternative transformations.[3][5] For instance, in the presence of chloride ions, the formation of chloroarenes can be a significant side reaction or even the main pathway.[6]

Catalytic Coupling Reactions

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. While these reactions are powerful, the steric hindrance in this compound would likely necessitate careful selection of the catalyst, ligand, and reaction conditions to achieve good yields. The bulky ortho-substituent can impede the oxidative addition and reductive elimination steps in the catalytic cycle. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool and may offer alternative reactivity.[7]

Experimental Protocols

The following are generalized experimental protocols for key reactions, which should be optimized for this compound.

General Protocol for N-Acylation

-

To a stirred solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination

-

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Diazotization and Subsequent Sandmeyer Reaction

-

Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

-

To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution.

-

Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

Methodological & Application

Synthesis of 2-(1,3-Dimethylbutyl)benzenamine from Aniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(1,3-Dimethylbutyl)benzenamine, a substituted aniline with potential applications in medicinal chemistry and materials science. The protocols described herein focus on two primary synthetic routes from readily available aniline: direct ortho-alkylation using an alkene and reductive amination of a ketone.

Application Notes

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] The introduction of alkyl groups onto the aniline scaffold, particularly at the ortho position, can significantly influence the molecule's pharmacological profile. This is often achieved by enhancing metabolic stability, modulating binding affinity to biological targets, and improving pharmacokinetic properties. The 2-(1,3-dimethylbutyl) substituent, a sec-hexyl group, provides a moderate level of lipophilicity and steric bulk, which can be advantageous in drug design to probe hydrophobic pockets in target proteins and to hinder metabolic degradation pathways, such as N-dealkylation or aromatic hydroxylation.[2]

While this compound is not currently a widely reported moiety in clinical drug candidates, its structural features are analogous to those found in various pharmacologically active compounds. Ortho-alkylanilines are key components in many kinase inhibitors used in oncology, where the alkyl group can contribute to the selectivity and potency of the drug.[1] Furthermore, the aniline nitrogen provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery campaigns.[3] The synthesis of this compound is therefore of interest to researchers exploring new chemical space for novel therapeutic agents.

Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound from aniline are presented:

-

Direct Ortho-Alkylation via Friedel-Crafts Reaction: This method involves the direct alkylation of the aniline ring with an appropriate alkene, 4-methyl-1-pentene, in the presence of an aluminum-based catalyst. This approach offers a direct route to the desired ortho-substituted product.

-

Reductive Amination: This two-step, one-pot approach involves the condensation of aniline with 4-methyl-2-pentanone to form an imine intermediate, which is subsequently reduced to the target secondary amine. This method is a versatile and widely used transformation in organic synthesis.[4]

Logical Relationship of Synthetic Pathways

Caption: Synthetic routes to this compound from aniline.

Experimental Protocols

Protocol 1: Direct Ortho-Alkylation of Aniline with 4-Methyl-1-pentene

This protocol is adapted from a patented industrial procedure and has been scaled down for laboratory synthesis.[1] It utilizes an aluminum alkyl catalyst to promote the selective ortho-alkylation of aniline.

Reaction Scheme:

Aniline + 4-Methyl-1-pentene --(Ethylaluminum sesquichloride)--> this compound

Experimental Workflow

Caption: Workflow for the direct ortho-alkylation of aniline.

Materials:

-

Aniline (freshly distilled)

-

Ethylaluminum sesquichloride (EASC)

-

4-Methyl-1-pentene

-

25 wt% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous solvent (e.g., toluene, optional)

-

High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, and pressure gauge.

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with aniline (e.g., 210 g, 2.25 mol). Seal the reactor and purge three times with dry nitrogen.

-

Catalyst Addition: With stirring, slowly add ethylaluminum sesquichloride (e.g., 39.9 g, 0.161 mol) to the aniline over 10 minutes. An exotherm may be observed.

-

Catalyst Activation: Heat the mixture to 150°C and maintain this temperature for 30 minutes.

-

Alkene Addition: Cool the reactor to ambient temperature. Vent the reactor and add 4-methyl-1-pentene (e.g., 133.2 g, 1.58 mol).

-

Alkylation Reaction: Seal the reactor and heat the contents to 260-265°C. The pressure will rise to approximately 400 psig. Maintain this temperature for 17 hours. The pressure should decrease as the reaction proceeds.

-

Work-up: Cool the reactor to ambient temperature. Carefully vent the reactor. The reaction mixture is then slowly and cautiously added to a stirred solution of 25 wt% aqueous sodium hydroxide to quench the catalyst. Caution: This quenching step is highly exothermic and should be performed with appropriate cooling and safety measures.

-

Extraction: Allow the layers to separate in a separatory funnel. Remove the aqueous layer. The organic layer contains the crude product.

-

Purification: The crude product is purified by fractional vacuum distillation.[5] Collect the fraction corresponding to this compound. Unreacted aniline will distill at a lower temperature.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Aniline Conversion | ~60% | [1] |

| Yield (based on aniline) | ~30-40% | [1] |

| Boiling Point of Product | 256-258°C at 101.33kPa |

Protocol 2: Reductive Amination of 4-Methyl-2-pentanone with Aniline

This protocol describes a one-pot synthesis via the formation of an imine followed by in-situ reduction.

Reaction Scheme:

Aniline + 4-Methyl-2-pentanone --(NaBH(OAc)₃)--> this compound

Experimental Workflow

Caption: Workflow for the reductive amination synthesis.

Materials:

-

Aniline (freshly distilled)

-

4-Methyl-2-pentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Glacial acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-